3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid
Description
This compound is a salt formed by the reaction of 3-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propan-1-amine (a heterocyclic amine containing a six-membered azaphosphinane ring) with 2,2,2-trifluoroacetic acid (TFA). The azaphosphinane moiety introduces unique steric and electronic properties due to the phosphorus atom in a λ⁵ oxidation state, while TFA, a strong organic acid (pKa ~0.23), enhances solubility in polar organic solvents and stabilizes the amine via salt formation .
Properties
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2OP.2C2HF3O2/c1-12(11)7-5-10(6-8-12)4-2-3-9;2*3-2(4,5)1(6)7/h2-9H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFNJYZMVHFSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F6N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine; 2,2,2-trifluoroacetic acid (often abbreviated as TFA) is a phosphorous-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a phosphinan structure linked to a propanamine moiety and is associated with trifluoroacetic acid. The trifluoroacetic acid component enhances solubility and stability in various organic solvents, making it useful in synthetic applications.
Research indicates that compounds containing phosphorous derivatives can function as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
- Antitumor Activity : Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented in several studies .
- Neuroprotective Properties : There is emerging evidence that suggests potential neuroprotective effects, possibly by reducing oxidative stress and inflammation in neural tissues .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Synthesis and Applications
The synthesis of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine; TFA involves several steps utilizing trifluoroacetic acid as a catalyst. This method has been optimized for high yields and purity . Given its diverse biological activities, this compound has potential applications in drug development for cancer therapy, infectious diseases, and neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The azaphosphinane core differentiates this compound from other nitrogen-phosphorus heterocycles. For example:
- Diazaphosphinanes (e.g., compounds 2–4 in ): These feature two nitrogen atoms and one phosphorus in a six-membered ring.
- Piperidine Derivatives : Lacking phosphorus, these exhibit lower steric hindrance and distinct electronic profiles, making them less suited for applications requiring phosphorus-mediated reactivity .
Amine Salts with Alternative Acids
The choice of TFA as the counterion distinguishes this salt from other acid-amine combinations:
- Hydrochloride Salts (e.g., 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride in ): Hydrochloric acid forms weaker salts in organic media, limiting solubility in non-aqueous systems. TFA’s low pKa ensures superior stabilization of the protonated amine in organic solvents .
- Trichloroacetic Acid (TCA) Salts : TCA (pKa ~0.66) is less acidic than TFA, leading to weaker ionic interactions and reduced solubility in polar aprotic solvents like THF .
Pharmacopeial Relevance of TFA
TFA is widely used in pharmaceutical synthesis (e.g., peptide deprotection) due to its volatility and compatibility with reversed-phase HPLC. Its inclusion in pharmacopeial standards (e.g., USP, PF) underscores its regulatory acceptance, contrasting with less-established acids like trifluoromethanesulfonic acid (TfOH), which is more corrosive .
Key Properties and Hypothetical Data
While direct experimental data for the target compound are absent in the provided evidence, theoretical comparisons can be inferred:
| Property | Target Compound (TFA Salt) | Hydrochloride Salt Analogues | Diazaphosphinane Derivatives |
|---|---|---|---|
| Solubility in CH₃CN | High (TFA enhances polarity) | Moderate | Low (sulfido groups reduce polarity) |
| Thermal Stability | Stable up to ~150°C | Stable up to ~200°C | Variable (sulfur substituents may decompose) |
| Bioavailability | Likely limited (TFA’s toxicity) | Higher (HCl is biocompatible) | Unreported |
Q & A
Q. How can researchers optimize the synthesis of 3-(4-methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propan-1-amine?
- Methodological Answer : The synthesis of similar amine derivatives (e.g., 3-(pyrazin-2-yl)propan-1-amine) involves coupling reactions between carboxylic acids and amines under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) . For the azaphosphinane core, methods analogous to 3-(4-methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propanoic acid synthesis (CAS MDL C11H17N3O4S) could be adapted, using phosphorus-containing precursors and controlled oxidation . Key parameters:
- Reaction temperature : 25–40°C (prevents decomposition of labile intermediates).
- Purification : Reverse-phase HPLC (≥95% purity) with trifluoroacetic acid (TFA) as a mobile-phase modifier .
- Data Table :
| Parameter | Condition/Value | Reference |
|---|---|---|
| Coupling reagent | HATU | |
| Solvent | DMF | |
| Purity (HPLC) | ≥95% |
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Trifluoroacetic acid (TFA) counterion solubility in polar solvents (e.g., acetonitrile/water mixtures) enables reverse-phase chromatography. However, residual TFA may interfere with downstream assays; lyophilization or ion-exchange resins can mitigate this . For phosphorus-containing impurities, chelation with EDTA during column chromatography improves separation .
Advanced Research Questions
Q. How can NMR spectral contradictions (e.g., signal overlap) be resolved for this compound?
- Methodological Answer : The TFA counterion’s strong and signals (δ ~11.5 ppm in ) often obscure nearby proton environments. Strategies include:
- Solvent suppression : Use deuterated DMSO-d₆ instead of D₂O to reduce TFA signal intensity .
- Heteronuclear NMR : -NMR identifies the azaphosphinane ring (δ ~0–50 ppm for P=O groups) .
- Data Table :
| NMR Signal | Shift (ppm) | Technique |
|---|---|---|
| TFA () | ~11.5 | Suppression needed |
| Azaphosphinane () | 20–40 (P=O) | -NMR |
Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition)?
- Methodological Answer : TFA’s acidity (pKa ~0.23) may protonate amine groups or destabilize protein targets, leading to artifactual inhibition. Control experiments using alternative salts (e.g., HCl or acetate) are critical . Validate purity via LC-MS to rule out phosphine oxide byproducts (common in azaphosphinane synthesis) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model the azaphosphinane-TFA complex’s binding to enzymes. Key considerations:
- Protonation states : TFA’s presence alters the ligand’s charge; optimize with pH-dependent force fields .
- Solvent effects : Explicit water models improve accuracy for hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
